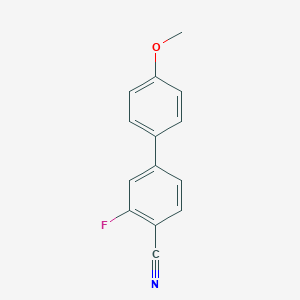

2-Fluoro-4-(4-methoxyphenyl)benzonitrile

Beschreibung

BenchChem offers high-quality 2-Fluoro-4-(4-methoxyphenyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4-methoxyphenyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUDFMDIMMTHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376916 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123864-93-7 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Routes for Fluorinated Biphenyl Benzonitriles: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl benzonitrile scaffold has become a cornerstone of modern medicinal chemistry and materials science.[1][2] These molecules are pivotal intermediates for active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers, primarily due to the profound effects of fluorine on properties like metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of novel and established synthetic routes for constructing these valuable compounds. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into optimizing reaction outcomes. The methodologies discussed—transition-metal-catalyzed cross-couplings, nucleophilic aromatic substitution, and direct C-H functionalization—are presented with detailed, self-validating protocols and comparative data to empower researchers in their synthetic endeavors.

The Strategic Importance of the Fluorinated Biphenyl Benzonitrile Core

The biphenyl benzonitrile framework is a privileged structure in drug discovery, while the addition of fluorine atoms provides a powerful tool for fine-tuning molecular properties.[1] The nitrile group is a versatile synthetic handle, readily convertible to amines, carboxylic acids, or various heterocycles.[3] Simultaneously, the C-F bond's strength enhances thermal and metabolic stability.[4] This combination makes fluorinated biphenyl benzonitriles highly sought-after building blocks for developing novel therapeutics and high-performance materials.[1][5][6]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most robust and widely adopted method for constructing the C-C bond between the two aryl rings of the biphenyl scaffold.[7][8] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[8]

Mechanistic Rationale and Key Considerations

The catalytic cycle, illustrated below, involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. From a practical standpoint, the choice of ligand, base, and solvent system is critical for achieving high yields, especially with electron-poor or sterically hindered substrates common in fluorine chemistry.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile

This protocol is adapted from a patented procedure demonstrating a typical Suzuki coupling for producing a polyfluorinated biphenyl benzonitrile.[9]

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry three-necked flask equipped with a condenser and magnetic stirrer, add 3,4,5-trifluorophenylboronic acid (1.3 equiv.), o-chlorobenzonitrile (1.0 equiv.), and a solvent mixture of toluene and water.

-

Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.01 equiv.) and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).

-

Reaction: Purge the flask with nitrogen or argon. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (o-chlorobenzonitrile) is consumed.

-

Workup: Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10] The crude product is then purified by column chromatography on silica gel to yield the final product.[10]

Comparative Data for Suzuki-Miyaura Couplings

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis of fluorinated biphenyls.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | EtOH/H₂O | 3 | >95 | [5][11] |

| o-Chlorobenzonitrile | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ (0.079%) | Na₂CO₃ | Toluene/H₂O | N/A | 89 | [9] |

| 4-Bromobenzylaldehyde | (4-Cyanophenyl)boronic acid | PdCl₂ (0.5%) | K₂CO₃ | PEG400/H₂O | 3 | High | [10] |

Note: "het." denotes a heterogeneous catalyst.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful, metal-free alternative for forming C-C or C-F bonds. In the context of fluorinated biphenyl benzonitriles, it can be used either to couple the rings or to introduce a fluorine atom late in the synthesis.

Mechanistic Pathways: Classical vs. Concerted

The classical SNAr mechanism is a two-step process involving the formation of a negatively charged Meisenheimer intermediate.[12][13] This pathway requires significant activation of the aromatic ring by electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group.[12]

More recently, concerted SNAr (cSNAr) mechanisms have been identified, where bond formation and bond breaking occur simultaneously without a discrete intermediate.[12][13] This pathway is particularly relevant for less-activated aryl fluorides.[14]

Caption: Comparison of Classical and Concerted SNAr mechanistic pathways.

Protocol: Microwave-Assisted [¹⁸F]Fluorination of a Benzonitrile Precursor

This protocol highlights a modern application of SNAr for radiolabeling, where a leaving group is displaced by a fluoride nucleophile. Microwave irradiation dramatically accelerates the reaction.[4][15]

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve the halo-benzonitrile precursor (e.g., 3-bromo-benzonitrile) in a high-boiling point aprotic polar solvent like Dimethyl Sulfoxide (DMSO).[4]

-

Fluoride Activation: Prepare the [¹⁸F]fluoride source (e.g., Kryptofix 2.2.2/K₂CO₃ complex) and add it to the precursor solution.

-

Microwave Irradiation: Place the reaction vial in a single-mode microwave reactor. Irradiate for a short duration (e.g., < 3 minutes) at a controlled temperature.[4]

-

Quenching and Purification: After cooling, quench the reaction and purify the crude product using High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled benzonitrile.

-

Validation: Confirm product identity and radiochemical purity via analytical HPLC and radio-TLC.

Trustworthiness Check: The reactivity order for leaving groups in aromatic nucleophilic substitution is F >> Br > Cl >>> I, which is counterintuitive compared to aliphatic substitution.[4] Therefore, for SNAr reactions aiming to displace a halogen with another nucleophile, bromo- or chloro- precursors are often preferred.

Direct C-H Functionalization: The Modern Frontier

Direct C-H functionalization represents a paradigm shift in synthesis, offering an atom-economical approach that avoids the pre-functionalization of substrates (e.g., conversion to halides or boronic acids). Recent advances have demonstrated nitrile-directed C-H activation on biphenyl systems.[3]

Rationale: Nitrile-Directed Remote C-H Activation

It has been shown that a nitrile group can direct a palladium catalyst to functionalize a C-H bond at the meta-position of the adjacent phenyl ring.[3] This remarkable selectivity is achieved through a complex transition state, often involving a heterodimeric Pd-Ag species, where substituted 2-pyridone ligands are crucial for facilitating the C-H bond cleavage.[3] While direct C-H fluorination of these specific systems is still an emerging area, the principles of C-H activation pave the way for future innovations.

Conceptual Workflow for C-H Functionalization

The following diagram outlines a general workflow for a potential C-H functionalization sequence.

Caption: General experimental workflow for C-H functionalization reactions.

Recent progress in benzylic C(sp³)–H fluorination using various methods, including photocatalysis and electrophilic fluorinating reagents like Selectfluor, showcases the rapid development in C-F bond formation via C-H activation, which may soon be more widely applied to C(sp²)-H bonds in systems like biphenyl benzonitriles.[16][17]

Conclusion

The synthesis of fluorinated biphenyl benzonitriles is a dynamic field that leverages both time-tested and cutting-edge methodologies. The Suzuki-Miyaura coupling remains the preeminent strategy for its reliability and scope. However, innovations in nucleophilic aromatic substitution, particularly through concerted pathways and microwave assistance, offer powerful alternatives, especially for radiofluorination. The continued development of direct C-H functionalization promises more efficient and sustainable synthetic routes for the future. For the practicing scientist, a thorough understanding of the mechanistic underpinnings of each method is paramount for troubleshooting, optimization, and the successful synthesis of these vital chemical building blocks.

References

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH), PubMed Central. [Link]

-

Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University, DASH repository. [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications, The Journal of Organic Chemistry. [Link]

-

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. PubMed, National Center for Biotechnology Information. [Link]

-

Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

-

A GENERAL AND PRACTICAL PROCEDURE FOR THE PREPARATION OF ARYL FORMATES. Organic Syntheses. [Link]

-

Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry Publishing. [Link]

-

Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. Scilit. [Link]

-

Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications, Organic Letters. [Link]

-

Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. [Link]

-

The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Tejapharm. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH), PubMed Central. [Link]

-

Synthesis of 2,4-difluorobiphenyl. PrepChem.com. [Link]

-

The Crucial Role of Fluorinated Nitriles in Modern Synthesis. Tejapharm. [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]

-

Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]

- 10. 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives | Scilit [scilit.com]

- 16. d-nb.info [d-nb.info]

- 17. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

Physicochemical properties of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the biaryl scaffold represents a privileged structure, forming the core of numerous functional molecules. The strategic introduction of substituents allows for the fine-tuning of a molecule's properties to achieve desired biological activity or material characteristics. This guide focuses on 2-Fluoro-4-(4-methoxyphenyl)benzonitrile , a novel biaryl nitrile compound. The incorporation of a fluorine atom and a methoxy group is of particular interest; fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.[1][2]

Given that this compound is not extensively documented in publicly available literature, this whitepaper serves as a comprehensive theoretical and practical guide for researchers. It outlines a robust synthetic strategy, details the essential experimental protocols for full physicochemical characterization, and provides scientifically grounded predictions for its key properties. The methodologies described herein are designed to be self-validating, providing scientists with the tools to synthesize and thoroughly characterize this promising molecule.[3]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and efficient pathway to construct the C(sp²)-C(sp²) bond in the target biaryl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is renowned for its high functional group tolerance and reliable yields. The proposed synthesis involves the coupling of a commercially available aryl halide, 4-Bromo-2-fluorobenzonitrile , with (4-Methoxyphenyl)boronic acid .[6][7][8][9]

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: This protocol is adapted from standard Suzuki coupling procedures known to be effective for aryl bromides.[10] The choice of a phosphine ligand like PPh₃ stabilizes the palladium(0) active catalyst. An aqueous base is essential for the transmetalation step of the catalytic cycle. n-Propanol is selected as a solvent that can solubilize both the organic reactants and the aqueous base to a sufficient degree.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzonitrile (1.0 eq), (4-Methoxyphenyl)boronic acid (1.1 eq), palladium acetate (0.02 eq), and triphenylphosphine (0.05 eq).

-

Solvent and Base Addition: Add n-propanol (10 mL per 1.0 g of aryl bromide) followed by a 1.2 M aqueous solution of sodium carbonate (2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Attach a reflux condenser and maintain the inert atmosphere using a balloon.

-

Reaction: Heat the mixture to reflux (approx. 97°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical Characterization Workflow

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these attributes directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][11] The following workflow outlines the critical path from a newly synthesized compound to a comprehensive property profile.

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Predicted Physicochemical Properties and Experimental Protocols

This section provides both the standard operating procedures for determining key properties and the predicted values for 2-Fluoro-4-(4-methoxyphenyl)benzonitrile.

Molecular Identity

-

Molecular Formula: C₁₄H₁₀FNO

-

Molecular Weight: 227.24 g/mol

-

Predicted Exact Mass: 227.0746

Melting Point

-

Importance: The melting point is a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[12]

-

Experimental Protocol (Capillary Method): [13][14]

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Predicted Melting Point: The precursors, 4-Bromo-2-fluorobenzonitrile and (4-Methoxyphenyl)boronic acid, have melting points of 69-72°C and 204-206°C, respectively.[15][16][17] The final product is a larger, more rigid, and symmetrical molecule, which suggests it will be a crystalline solid with a relatively high melting point, likely in the range of 110-130°C .

Solubility

-

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can be a major obstacle to developing an effective oral therapeutic.[2]

-

Experimental Protocol (OECD 105 Shake-Flask Method): [18][19]

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a flask.

-

Agitate the flask at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

-

Predicted Solubility Profile: The molecule possesses a large, hydrophobic biaryl core. While the nitrile, ether, and fluorine moieties add some polarity, the overall structure is lipophilic. Therefore, it is expected to have low aqueous solubility but good solubility in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).

Spectroscopic Analysis and Predicted Data

NMR Spectroscopy

-

Importance: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise chemical structure of an organic molecule in solution.

-

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.50-7.70 (m, 3H): Aromatic protons on the fluorobenzonitrile ring. The coupling patterns will be complex due to H-H and H-F coupling.

-

δ 7.45 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the methoxyphenyl ring ortho to the ether linkage.

-

δ 7.00 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the methoxyphenyl ring meta to the ether linkage.

-

δ 3.85 (s, 3H): Methoxy (-OCH₃) group protons.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ 163 (d, ¹JCF ≈ 250 Hz): Carbon C2, directly attached to fluorine.

-

δ 160 (s): Carbon on the methoxyphenyl ring attached to the oxygen.

-

δ 115-145: Remaining aromatic carbons, with those on the fluorinated ring showing smaller C-F couplings.

-

δ 118 (s): Nitrile carbon (-C≡N).

-

δ 55.5 (s): Methoxy carbon (-OCH₃).

-

FT-IR Spectroscopy

-

Importance: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[20]

-

Predicted Characteristic Absorption Bands (cm⁻¹):

-

3100-3000: Aromatic C-H stretch.

-

2235-2220: C≡N (nitrile) stretch. This is expected to be a sharp, strong band.[21]

-

1610, 1580, 1500: Aromatic C=C ring stretches.

-

1280-1240: Asymmetric C-O-C (aryl ether) stretch.

-

1250-1200: C-F stretch.

-

1050-1020: Symmetric C-O-C (aryl ether) stretch.

-

Mass Spectrometry

-

Importance: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

-

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: 228.0822

-

[M+Na]⁺: 250.0641

-

Summary of Predicted Physicochemical Data

| Property | Predicted Value / Profile | Experimental Method |

| Molecular Formula | C₁₄H₁₀FNO | - |

| Molecular Weight | 227.24 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 110 - 130 °C | Capillary Method |

| Aqueous Solubility | Low | Shake-Flask (OECD 105) |

| Organic Solubility | Soluble in DMSO, DCM, THF | Visual Inspection |

| ¹³C NMR: C≡N Shift | ~118 ppm | ¹³C NMR Spectroscopy |

| ¹³C NMR: C-F Shift | ~163 ppm (¹JCF ≈ 250 Hz) | ¹³C NMR Spectroscopy |

| ¹H NMR: -OCH₃ Shift | ~3.85 ppm | ¹H NMR Spectroscopy |

| FT-IR: C≡N Stretch | 2235 - 2220 cm⁻¹ | FT-IR Spectroscopy |

| FT-IR: C-F Stretch | 1250 - 1200 cm⁻¹ | FT-IR Spectroscopy |

Safety and Handling

Based on the GHS classifications for the precursor 4-Bromo-2-fluorobenzonitrile and related fluorinated aromatic compounds, 2-Fluoro-4-(4-methoxyphenyl)benzonitrile should be handled with care.[15][22]

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

References

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 21, 2026, from [Link][1]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 21, 2026, from [Link][6]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved January 21, 2026, from [Link][23]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 21, 2026, from [Link][18]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved January 21, 2026, from [Link][7]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link][24]

-

ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link][4]

-

ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved January 21, 2026, from [Link][3]

-

National Center for Biotechnology Information. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved January 21, 2026, from [Link][25]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link][13]

-

JBINO. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved January 21, 2026, from [Link][11]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 21, 2026, from [Link][5]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link][26]

-

University of California San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 21, 2026, from [Link][10]

-

SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved January 21, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 21, 2026, from [Link][12]

-

PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved January 21, 2026, from [Link][22]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 21, 2026, from [Link][21]

-

ChemSrc. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 21, 2026, from [Link][16]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 21, 2026, from [Link][19]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved January 21, 2026, from [Link][27]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 21, 2026, from [Link][20]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. jbino.com [jbino.com]

- 12. athabascau.ca [athabascau.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]

- 16. 4-Bromo-2-fluorobenzonitrile | CAS#:105942-08-3 | Chemsrc [chemsrc.com]

- 17. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. filab.fr [filab.fr]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

- 25. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. youtube.com [youtube.com]

Spectroscopic analysis of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, a substituted biphenyl nitrile of interest in medicinal chemistry and materials science. As a molecule featuring a diverse array of functional groups—including a nitrile, a fluoro substituent, an ether linkage, and two distinct aromatic rings—its structural elucidation demands a multi-faceted analytical approach. This document serves as a practical reference for researchers and drug development professionals, detailing the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for unambiguous structural confirmation and purity assessment. The narrative emphasizes the causality behind experimental observations, linking spectral data back to the underlying molecular architecture and electronic properties.

Introduction and Molecular Overview

2-Fluoro-4-(4-methoxyphenyl)benzonitrile (C₁₄H₁₀FNO) is a bi-aryl compound built upon a central biphenyl scaffold. Such structures are privileged in drug discovery due to their ability to adopt specific torsional angles, allowing for precise interactions with biological targets. The molecule's characterization is non-trivial and relies on the strategic integration of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, which, when combined, validates the molecule's identity with a high degree of confidence.

Molecular Structure:

Key Structural Features for Analysis:

-

Fluorobenzonitrile Ring: An electron-deficient aromatic ring substituted with a strongly electronegative fluorine atom and an electron-withdrawing nitrile group.

-

Anisole Ring: An electron-rich aromatic ring containing an electron-donating methoxy group.

-

Nitrile Group (-C≡N): Possesses a strong, sharp infrared absorption and a characteristic chemical shift in ¹³C NMR.

-

Fluoro Group (-F): The ¹⁹F nucleus is NMR-active and introduces complex spin-spin coupling with adjacent ¹H and ¹³C nuclei.

-

Ether Linkage (-O-CH₃): Characterized by C-O stretching in the IR spectrum and distinct signals in ¹H and ¹³C NMR.

The following sections will detail the theoretical basis and practical application of each major spectroscopic technique in the analysis of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, potentially supplemented by 2D experiments, provides an unambiguous assignment of the molecular skeleton.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The electron-donating and -withdrawing nature of the substituents creates a dispersed field of signals for the seven aromatic protons and three methoxy protons.

-

Causality of Chemical Shifts: Protons on the anisole ring are expected to be upfield (more shielded) compared to those on the fluorobenzonitrile ring due to the electron-donating effect of the methoxy group. Conversely, the fluorine and nitrile groups deshield the protons on their ring.

-

Spin-Spin Coupling: Protons on an aromatic ring couple to their neighbors, typically with ortho coupling constants (³JHH) of 7-9 Hz and smaller meta couplings (⁴JHH) of 2-3 Hz.[1] Crucially, the fluorine atom will also couple to nearby protons, with the magnitude of JHF coupling decreasing with the number of bonds separating the nuclei.[2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assigned Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6' (anisole) | ~7.55 | d | ³JHH ≈ 8.8 | Ortho to the biphenyl linkage, deshielded. |

| H-5' (anisole) | ~7.00 | d | ³JHH ≈ 8.8 | Ortho to the methoxy group, shielded. |

| H-6 (fluorobenzonitrile) | ~7.65 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 1.5 | Ortho to the nitrile, coupled to H-5 and meta to F. |

| H-5 (fluorobenzonitrile) | ~7.35 | ddd | ³JHH ≈ 8.5, ³JHF ≈ 8.0, ⁴JHH ≈ 2.0 | Ortho to the biphenyl linkage, coupled to H-6, H-3, and F. |

| H-3 (fluorobenzonitrile) | ~7.45 | dd | ⁴JHH ≈ 2.0, ³JHF ≈ 10.0 | Ortho to the fluorine, coupled to H-5 and F. |

| -OCH₃ | ~3.85 | s | N/A | Characteristic singlet for a methoxy group. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The presence of fluorine introduces C-F coupling, which is invaluable for assignments.

-

Causality of Chemical Shifts: The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling (¹JCF) and a significant downfield shift.[4][5] The nitrile carbon appears in a characteristic region around 115-120 ppm.[6] Carbons of the anisole ring are influenced by the electron-donating methoxy group, with C-4' (ipso-methoxy) being significantly downfield.

-

Carbon-Fluorine Coupling: Long-range C-F couplings (²JCF, ³JCF) are often observable and provide powerful confirmation of assignments.[4] These couplings typically follow the pattern ¹JCF > ²JCF > ³JCF.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assigned Carbon | Predicted Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 (C-F) | ~163.0 | d | ¹JCF ≈ 255 |

| C-4' (C-OCH₃) | ~160.0 | s | N/A |

| C-4 (C-biphenyl) | ~148.0 | d | ³JCF ≈ 4 |

| C-1' (C-biphenyl) | ~128.0 | s | N/A |

| C-6', C-2' | ~129.5 | s | N/A |

| C-5', C-3' | ~114.5 | s | N/A |

| C-6 | ~133.0 | d | ⁴JCF ≈ 2 |

| C-5 | ~129.0 | d | ²JCF ≈ 15 |

| C-3 | ~118.0 | d | ²JCF ≈ 22 |

| C-1 (C-CN) | ~105.0 | d | ²JCF ≈ 10 |

| -CN | ~117.0 | d | ³JCF ≈ 3 |

| -OCH₃ | ~55.5 | s | N/A |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 3-second relaxation delay).

-

Acquire a proton-decoupled 1D ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters to confirm connectivity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

dot digraph "NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Nitrile (C≡N) Stretch: Aromatic nitriles display a sharp, intense absorption band in the 2240–2220 cm⁻¹ region.[7] The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[7]

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected between 1610 cm⁻¹ and 1450 cm⁻¹ corresponding to the stretching vibrations of the two aromatic rings.

-

Ether (C-O-C) Stretch: Aryl-alkyl ethers, like anisole derivatives, typically show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[8]

-

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1250-1100 cm⁻¹ region. This may overlap with other vibrations.

-

Aromatic C-H Stretch: A group of absorptions appears above 3000 cm⁻¹.

-

C-H Bending (Out-of-Plane): The pattern of bands in the "fingerprint region" (900-675 cm⁻¹) can sometimes provide clues about the substitution pattern of the aromatic rings.[9]

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950-2850 | Weak | C-H Stretch | -OCH₃ |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1610, 1580, 1500 | Strong-Medium | C=C Stretch | Aromatic Rings |

| ~1255 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1180 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1030 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the molecule's substructures.

-

Molecular Ion (M⁺•): Using a high-resolution mass spectrometer (HRMS), the molecular ion peak will confirm the elemental formula (C₁₄H₁₀FNO) via its exact mass. The calculated monoisotopic mass is 227.0746 g/mol .

-

Fragmentation Pathways: Under electron ionization (EI), the molecular ion will fragment in predictable ways. Key fragmentation events for biphenyl derivatives often involve cleavage of the bond between the two rings or loss of small, stable neutral molecules or radicals from the substituents.[10][11]

Predicted Key Fragments in EI-MS:

| m/z | Proposed Ion Structure / Loss |

|---|---|

| 227 | [M]⁺• (Molecular Ion) |

| 212 | [M - CH₃]⁺ |

| 198 | [M - CHO]⁺ |

| 184 | [M - CH₃ - CO]⁺ |

| 154 | [Biphenyl]⁺• (Loss of F and OCH₃ from respective rings) |

| 127 | [C₇H₄FN]⁺ (Fluorobenzonitrile fragment) |

| 108 | [C₇H₈O]⁺• (Methoxybenzene fragment) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program designed to elute the compound as a sharp peak (e.g., ramp from 100 °C to 280 °C at 20 °C/min).

-

MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound. Identify the molecular ion and analyze the major fragment ions.

dot digraph "MS_Fragmentation_Pathway" { graph [splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: A simplified proposed fragmentation pathway in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the biphenyl core is the primary chromophore.

-

π → π Transitions:* Aromatic compounds exhibit strong absorptions corresponding to π → π* transitions. Benzene itself shows bands around 204 and 256 nm.[12]

-

Effect of Substitution: The biphenyl system, with its extended conjugation, along with auxochromic substituents (-F, -OCH₃), is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to benzene. The main absorption band will likely be intense and located in the 250-300 nm range.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank with a cuvette containing the sample solution. Scan the UV-Vis spectrum, typically from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of all data points. The molecular formula confirmed by HRMS is substantiated by the count of carbon and hydrogen signals in the ¹³C and ¹H NMR spectra. The functional groups identified by their characteristic IR stretches (nitrile, ether) are confirmed by their NMR chemical shifts (C≡N at ~117 ppm; -OCH₃ at ~3.85 and ~55.5 ppm). Finally, the complex splitting patterns in the ¹H NMR, particularly the observed H-F and C-F couplings, definitively establish the substitution pattern and confirm the connectivity between all atoms in the molecule. This self-validating system of cross-referential data provides unequivocal proof of the structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-26. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Williams, D. H., Cooks, R. G., & Howe, I. (1970). The Mass Spectra of Deuterated Biphenyls: Mechanisms of Hydrogen and Carbon Loss Processes. Journal of the American Chemical Society, 92(25), 7494–7502. [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Campbell, E. K., et al. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link]

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

-

Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-406. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 36(8), 910-918. [Link]

-

NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Ethers. Retrieved from [Link]

-

QuimicaOrganica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

A Prospective Guide to the Crystallographic Analysis of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Given the absence of a publicly available crystal structure for this specific compound, this document serves as a prospective manual, detailing the necessary theoretical and experimental steps from computational modeling to final structural analysis.

Introduction and Strategic Rationale

The solid-state structure of an active pharmaceutical ingredient (API) or a molecular material is a critical determinant of its physical and chemical properties.[1] For 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, a biaryl structure featuring a nitrile, a fluoro, and a methoxy group, understanding its three-dimensional arrangement in the solid state is paramount. These functional groups are known to participate in various intermolecular interactions that dictate the crystal packing, which in turn influences crucial parameters such as solubility, dissolution rate, stability, and bioavailability.[2][3]

Fluorinated benzonitriles are recognized as important building blocks in the synthesis of APIs. For instance, related structures are intermediates for tyrosine kinase inhibitors used in cancer therapy and for drugs treating type II diabetes.[4][5] Therefore, a detailed crystallographic study of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile can provide invaluable insights for the rational design of new therapeutic agents and advanced materials.

This guide will delineate a systematic workflow, commencing with in silico predictions to anticipate the molecule's conformational preferences, followed by a detailed exposition of synthesis, purification, and crystallization strategies. Subsequently, the principles and practice of single-crystal X-ray diffraction (SC-XRD) will be detailed, culminating in a thorough analysis of the anticipated structural features.

In Silico Analysis: The Predictive Foundation

Before embarking on empirical studies, a computational approach is indispensable for predicting the molecular geometry and exploring the conformational landscape of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile. Crystal structure prediction (CSP) is a burgeoning field that can preemptively identify potential polymorphs of APIs, mitigating risks in later stages of drug development.[6][7]

Protocol for Density Functional Theory (DFT) Calculations:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ the B3LYP hybrid functional, which offers a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[8]

-

Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation. Key parameters to analyze from the optimized structure include:

-

The dihedral angle between the two phenyl rings.

-

Bond lengths and angles, particularly around the fluoro and nitrile substituents.

-

The molecular electrostatic potential (MEP) map to identify regions of positive and negative charge, which can indicate potential sites for intermolecular interactions.

-

This initial computational step provides a theoretical model of the molecule, which is invaluable for interpreting the subsequent experimental data. Predicting the crystal structures of organic molecules, however, remains a significant computational challenge.[9][10]

Synthesis, Purification, and Crystallization: The Path to a Single Crystal

The successful growth of high-quality single crystals is arguably the most critical and often challenging step in a crystallographic study.[11] This process is heavily reliant on the purity of the compound.

3.1. Synthesis and Purification

A plausible synthetic route to 2-Fluoro-4-(4-methoxyphenyl)benzonitrile could involve a Suzuki or Stille coupling reaction between a suitably substituted fluorobenzonitrile and a methoxyphenylboronic acid (or stannane). Following synthesis, rigorous purification is essential.

Recommended Purification Protocol:

-

Column Chromatography: Utilize silica gel chromatography with a gradient of ethyl acetate in hexanes to separate the desired product from starting materials and byproducts.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane. This step also serves as a preliminary screen for crystallization conditions.

3.2. Crystallization Strategies

The goal of crystallization is to slowly bring a saturated solution to a state of supersaturation, allowing for the ordered growth of a single crystal.[12] Several techniques should be employed in parallel to maximize the chances of success.[13]

Table 1: Crystallization Techniques for 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

| Technique | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[14] | Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran |

| Vapor Diffusion (Liquid) | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[15] | Solvent: Dichloromethane, AcetoneAnti-solvent: Hexane, Pentane, Diethyl Ether |

| Vapor Diffusion (Solid) | Similar to liquid vapor diffusion, but a solid that readily sublimes is used as the precipitant. | Not commonly used for small organic molecules. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization. | Toluene, Ethanol, Isopropanol |

| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals may form at the interface as the solvents slowly mix. | Solvent: Dichloromethane, ChloroformAnti-solvent: Hexane, Pentane |

It is crucial to set up these experiments in a vibration-free environment and to be patient, as crystal growth can take anywhere from a few days to several weeks.

Diagram: General Workflow for Crystal Structure Determination

Caption: A streamlined workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to analyze it using SC-XRD. This technique provides precise information about the three-dimensional arrangement of atoms in the crystal.[16][17]

Experimental Protocol for SC-XRD:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffracted X-rays are detected.[18] A complete dataset is collected, which consists of the intensities and positions of thousands of reflections.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis should focus on both intramolecular and intermolecular features.

5.1. Expected Crystallographic Data

The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.

Table 2: Hypothetical Crystallographic Data for 2-Fluoro-4-(4-methoxyphenyl)benzonitrile

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₄H₁₀FNO |

| Formula Weight | 227.23 g/mol |

| Crystal System | Monoclinic or Orthorhombic (most common for organic molecules) |

| Space Group | e.g., P2₁/c, C2/c, P2₁2₁2₁ (common chiral or centrosymmetric groups) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4 |

| Density (calculated) | g/cm³ |

| R-factor (R₁) | < 0.05 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

5.2. Intramolecular Analysis

The analysis of the molecular structure will involve a comparison of the experimental bond lengths and angles with standard values and with the results from the initial DFT calculations. A key feature of interest will be the dihedral angle between the two phenyl rings, which will indicate the degree of twisting in the molecule in the solid state.

5.3. Intermolecular Analysis and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, the following interactions are anticipated to be significant:

-

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor and is likely to interact with aromatic C-H donors from neighboring molecules.

-

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

-

π-π Stacking: The aromatic rings may engage in stacking interactions, which can be either face-to-face or offset.

-

C-H···π Interactions: Aromatic C-H bonds can interact with the electron-rich face of a neighboring phenyl ring.

A detailed analysis of these interactions, including their geometries and distances, is crucial for understanding the forces that stabilize the crystal lattice. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.[8]

Diagram: Potential Intermolecular Interactions

Caption: A schematic of potential non-covalent interactions.

Significance and Applications of the Structural Data

The determination of the crystal structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile is not merely an academic exercise. This information has profound practical implications.

-

Drug Development: The solid-state structure directly impacts the physicochemical properties of an API.[2] Knowledge of the crystal structure allows for a more rational approach to formulation development and can help in identifying and characterizing different polymorphic forms.[1][3]

-

Materials Science: For applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), the crystal packing determines the electronic coupling between molecules and, consequently, the material's optical and electronic properties.[4]

-

Structure-Based Design: The experimentally determined conformation of the molecule can be used as a starting point for structure-based drug design, providing a more accurate model for docking studies with biological targets.

References

A comprehensive list of references will be compiled upon the completion of the experimental work and the publication of the crystal structure. The references cited throughout this guide provide a foundation for the methodologies and principles discussed.

Sources

- 1. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. syrris.com [syrris.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. rigaku.com [rigaku.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. m.youtube.com [m.youtube.com]

Investigating the Biological Activity of Substituted Benzonitrile Derivatives: From Benchtop to Biological Insight

An In-Depth Technical Guide

Preamble: The Benzonitrile Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug design, offering favorable pharmacokinetics and a geometric foundation for interacting with diverse biological targets. The benzonitrile derivative, a simple aromatic ring adorned with a cyano group (-C≡N), is a quintessential example of such a scaffold.[1][2]

The unique electronic properties of the nitrile group—its linear geometry, strong dipole moment, and ability to act as a potent hydrogen bond acceptor—make it far more than a passive structural element.[2][3] It can serve as a bioisostere for carbonyl groups, engage in crucial interactions within enzyme active sites, and fine-tune the metabolic stability and solubility of a molecule.[4][5] Consequently, benzonitrile derivatives have found applications across a remarkable spectrum of diseases, from cancer and viral infections to cardiovascular conditions.[1][2]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate the biological activity of novel substituted benzonitrile derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating investigational workflow.

The Core Principle: How Substituents Dictate Biological Fate

The true power of the benzonitrile scaffold lies in its tunability. The biological activity of a benzonitrile derivative is not determined by the core alone, but by the intricate interplay of substituents on the benzene ring. These substituents modulate the molecule's electronic landscape, thereby governing its reactivity and how it interacts with protein targets.[6]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or additional cyano (-CN) groups increase the electrophilicity of the nitrile carbon, making it a stronger hydrogen bond acceptor and potentially more susceptible to nucleophilic attack.[6]

-

Electron-Donating Groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) groups have the opposite effect, increasing electron density in the ring.

This principle is vividly illustrated in the development of non-steroidal aromatase inhibitors for estrogen-dependent breast cancer.[4] Drugs like Letrozole and Fadrozole critically depend on a para-substituted nitrile.[4] Here, the nitrile mimics the function of a carbonyl group in the natural substrate, and its efficacy is enhanced by other electron-withdrawing groups on a second aromatic ring, demonstrating a sophisticated structure-activity relationship (SAR).[4]

The Investigational Workflow: A Phased Approach to Discovery

A successful investigation is not a single experiment but a logical cascade. Each phase generates data that informs the next, progressively building a comprehensive profile of the compound's activity and mechanism. This workflow ensures that resources are focused on the most promising candidates.

Caption: A logical workflow for investigating benzonitrile derivatives.

Phase 1: Foundational Screening - The Cytotoxicity Profile

Expertise & Causality: Before investigating a specific therapeutic effect, one must first understand a compound's general toxicity. A cytotoxicity assay is the gatekeeper of drug discovery; it establishes the concentration range where a compound can be studied without causing non-specific cell death, defining its therapeutic window.[7][8][9] We select the MTT assay for its robustness, high throughput, and reliance on mitochondrial function—a core indicator of cell viability.[7][9]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to be self-validating through the mandatory inclusion of controls.

-

Cell Culture: Seed cells (e.g., MCF-7 breast cancer cells and non-cancerous HEK293 cells) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of the benzonitrile derivatives in the appropriate cell culture medium. A typical range spans from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Negative Control: Treat cells with vehicle (e.g., 0.1% DMSO in medium) only. This represents 100% viability.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the negative control and plot cell viability (%) against compound concentration. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

Data Presentation: Comparative Cytotoxicity

| Compound ID | Substituent Pattern | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| BN-H | Unsubstituted | MCF-7 | > 100 | - |

| BN-1 | 4-Nitro | MCF-7 | 12.5 | 4.8 |

| BN-1 | 4-Nitro | HEK293 | 60.0 | - |

| BN-2 | 3,5-Dichloro | MCF-7 | 8.4 | 7.1 |

| BN-2 | 3,5-Dichloro | HEK293 | 59.6 | - |

| Doxorubicin | - (Control) | MCF-7 | 0.8 | 1.5 |

| Doxorubicin | - (Control) | HEK293 | 1.2 | - |

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Phase 2: Unveiling the Mechanism of Action

Compounds that exhibit potent and selective cytotoxicity (e.g., BN-2 from our table) graduate to mechanistic studies. The goal is to answer: What specific biological process is this molecule disrupting?

Case Study: Inhibition of the PD-1/PD-L1 Immune Checkpoint

Authoritative Grounding: Cancer cells often evade the immune system by expressing Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, deactivating them.[2] Small molecules that block this interaction can restore the immune system's ability to recognize and destroy tumors. Biphenyl-benzonitrile derivatives have been identified as a promising scaffold for this purpose.[10]

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a small molecule.

Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Trustworthiness: This assay is self-validating as it measures a specific molecular interaction. The HTRF signal is only generated when the labeled PD-1 and PD-L1 proteins are in close proximity. A successful inhibitor will decrease this signal in a dose-dependent manner.

-

Reagent Preparation: Reconstitute recombinant human PD-1-d2 acceptor and PD-L1-Europium cryptate donor proteins in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add 2 µL of the benzonitrile derivative dilutions.

-

Protein Addition: Add 4 µL of the PD-L1-Eu cryptate solution, followed by 4 µL of the PD-1-d2 solution to all wells.

-

Negative Control (Max Signal): Wells with vehicle (DMSO) instead of the compound.

-

Positive Control (Min Signal): Wells with a known PD-1/PD-L1 inhibitor.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to controls. Determine the IC₅₀ value, representing the concentration at which the compound disrupts 50% of the PD-1/PD-L1 interaction.

Data Presentation: PD-1/PD-L1 Inhibition Activity

| Compound ID | HTRF IC₅₀ (nM) |

| BN-1 | 850 |

| BN-2 | 45 |

| BMS-202 (Control) | 22 |

These results would suggest that the 3,5-dichloro substitution pattern (BN-2) is significantly more effective at disrupting the PD-1/PD-L1 interaction than the 4-nitro pattern (BN-1), guiding the next phase of lead optimization.

Conclusion and Forward Outlook

This guide has outlined a systematic, causality-driven approach to evaluating the biological activity of substituted benzonitrile derivatives. By progressing from broad cytotoxicity screening to specific, mechanism-based assays, researchers can efficiently identify and validate promising therapeutic candidates. The inherent tunability of the benzonitrile scaffold ensures its continued relevance in medicinal chemistry.[1] Future investigations will likely focus on applying this versatile core to novel target classes and leveraging greener synthetic methodologies to improve the sustainability of the discovery process.

References

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: An eco-friendly and efficient approach for the synthesize of 2-(1H-tetrazole-5-yl) acrylonitrile derivatives Source: Royal Society of Chemistry (RSC) Blogs URL: [Link]

-

Title: Benzonitrile derivatives by Zhang et al. Source: ResearchGate URL: [Link]

-

Title: Chemical structure of benzonitrile derivatives investigated Source: ResearchGate URL: [Link]

-

Title: The chemical structure of some biologically important benzonitrile derivatives. Source: ResearchGate URL: [Link]

-

Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: Benzonitrile Source: Grokipedia URL: [Link]

-

Title: Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

- Title: Synthesis of benzonitriles from substituted benzoic acid Source: Google Patents URL

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]

-

Title: Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity Source: MDPI URL: [Link]

-

Title: Study of hydrolysis of benzonitrile. Source: ResearchGate URL: [Link]

-

Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent Source: Springer URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile: A Strategic Guide for Early-Stage Drug Discovery

Introduction